2-(1-Ethoxyethoxy)ethan-1-ol
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Overview
Description
2-(1-Ethoxyethoxy)ethan-1-ol, also known as 2-(2-ethoxyethoxy)ethanol, is an organic compound with the molecular formula C₆H₁₄O₃. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the formulation of paints, inks, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Ethoxyethoxy)ethan-1-ol is typically synthesized through the ethoxylation of ethanol. This process involves the reaction of ethanol with ethylene oxide under controlled conditions to produce the desired compound . The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkage.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(1-Ethoxyethoxy)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Applied in the production of paints, coatings, and inks
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)ethan-1-ol primarily involves its ability to act as a solvent. The compound interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. Its ether linkage and hydroxyl group enable it to form hydrogen bonds with other molecules, enhancing its solubility properties .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol monoethyl ether: Similar in structure and used as a solvent.
Ethylene glycol monoethyl ether: Another glycol ether with comparable properties.
Propylene glycol monoethyl ether: A related compound with similar applications.
Uniqueness
2-(1-Ethoxyethoxy)ethan-1-ol is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(1-ethoxyethoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-3-8-6(2)9-5-4-7/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYERDWDXHOKYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624926 |
Source
|
Record name | 2-(1-Ethoxyethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65850-74-0 |
Source
|
Record name | 2-(1-Ethoxyethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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